1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate
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Overview
Description
1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate has numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-2-ium-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in neurodegenerative diseases, thereby providing neuroprotection .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the carboxylate group.
Isoquinoline: A structurally related compound with a fully aromatic ring system.
Quinoline: Another related compound with a nitrogen atom in the ring structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-2-ium-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVYUTLYDWQGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C(=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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